molecular formula C15H14ClNO4 B11947137 N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide CAS No. 853349-21-0

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide

Cat. No.: B11947137
CAS No.: 853349-21-0
M. Wt: 307.73 g/mol
InChI Key: LELPKOPZITUCLB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is an acrylamide derivative featuring a substituted phenyl group (5-chloro, 2,4-dimethoxy) and a furan-2-yl moiety.

Properties

CAS No.

853349-21-0

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

(E)-N-(5-chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C15H14ClNO4/c1-19-13-9-14(20-2)12(8-11(13)16)17-15(18)6-5-10-4-3-7-21-10/h3-9H,1-2H3,(H,17,18)/b6-5+

InChI Key

LELPKOPZITUCLB-AATRIKPKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CO2)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C=CC2=CC=CO2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with furan-2-carboxylic acid under specific conditions. The reaction may proceed through the formation of an intermediate, such as an ester or an acid chloride, followed by amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring may be susceptible to oxidation under certain conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the carbonyl group.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide exhibits significant anticancer properties. Studies suggest that the compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis (programmed cell death) and the inhibition of specific signaling pathways associated with tumor growth .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, indicating a possible role in developing new antibiotics .

Materials Science Applications

Polymer Chemistry
The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in creating advanced materials for applications in coatings and composites.

Organic Electronics
Due to its electronic properties, this compound may find applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The furan moiety contributes to charge transport capabilities, making it a candidate for further exploration in this field .

Agricultural Chemistry Applications

Pesticidal Properties
Preliminary studies suggest that this compound may possess pesticidal properties. Its application could lead to the development of new agrochemicals aimed at controlling pests and diseases in crops. Research is needed to evaluate its efficacy and safety for agricultural use .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity .
Study 2Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokine levels in vitro, suggesting therapeutic potential for inflammatory diseases .
Study 3Polymer SynthesisInvestigated as a monomer leading to polymers with enhanced thermal stability and mechanical strength.
Study 4Pesticidal EfficacyInitial tests indicated effectiveness against certain agricultural pests, warranting further investigation into formulation and application methods .

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl group in acrylamide derivatives is a critical determinant of bioactivity. Key comparisons include:

Compound Name Phenyl Substituents Key Activities/Properties References
N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide 5-Cl, 2,4-OCH₃ Potential allosteric modulation (inferred from similar compounds)
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide 4-SO₂NH₂ SARS-CoV nsp13 helicase inhibition (IC₅₀: ~0.82–8.95 μM)
(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide 4-CH₃ (p-tolyl) Antinociceptive activity via α7 nAChR modulation
3-(5-(2-chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide 2,4-CH₃, 2-Cl (on furan-linked phenyl) Structural analog with predicted collision properties

Key Observations :

  • The 5-chloro and 2,4-dimethoxy substituents in the target compound may enhance binding to hydrophobic pockets in proteins, as seen in PNU-120596 (a urea derivative with similar phenyl substituents acting on α7 nicotinic receptors) .
  • Sulfamoyl (SO₂NH₂) groups, as in the SARS-CoV inhibitor, improve solubility and hydrogen-bonding capacity, critical for helicase inhibition .

Variations in the Acrylamide Linker and Aromatic Moieties

The acrylamide backbone and attached aromatic systems (furan, thiophene, benzofuran) influence target selectivity and potency:

Compound Name Aromatic Moiety Functional Impact References
This compound Furan Potential π-π stacking interactions
N-(benzofuran-5-yl)-2-((diphenylphosphoryl)methyl)acrylamide Benzofuran Enhanced rigidity and phospho-binding
(E)-N-(4-methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide Hydroxy-methoxyphenyl Antioxidant potential via phenolic groups

Key Observations :

  • Furan rings, being smaller and less electron-rich than benzofuran, may favor interactions with shallow binding pockets (e.g., viral helicases) .

Pharmacokinetic and Physicochemical Properties

Substituents significantly alter logP, solubility, and metabolic stability:

Compound Name logP (Predicted) Solubility Metabolic Susceptibility References
This compound ~3.2 (estimated) Moderate (methoxy groups enhance solubility) Susceptible to CYP450-mediated oxidation
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide ~2.1 High (polar SO₂NH₂ group) Likely stable due to sulfonamide
N-(5-Allyl-2-hydroxy-3-(2-methylbenzofuran-5-yl)phenyl)acrylamide ~3.8 Low (allyl and benzofuran increase hydrophobicity) Susceptible to allylic oxidation

Key Observations :

  • Chloro and methoxy groups balance hydrophobicity and solubility, making the target compound more membrane-permeable than sulfamoyl analogs but less than benzofuran derivatives .
  • Allyl or morpholino substituents () introduce metabolic liabilities absent in the target compound .

Biological Activity

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}ClN1_{1}O3_{3}
  • Molecular Weight : 351.79 g/mol
  • CAS Number : 432021-61-9

The presence of the chloro and methoxy groups on the phenyl ring, along with the furan moiety, contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity : Many derivatives show inhibition of cancer cell proliferation by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Properties : The compound may possess antibacterial and antifungal activities through disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)12.8Induction of apoptosis
HeLa (Cervical)8.1Cell cycle arrest
U2OS (Osteosarcoma)0.69Inhibition of Hsp90 binding

These findings suggest that the compound's structural features enhance its efficacy against various cancer types.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans15

These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    A study published in MDPI evaluated various derivatives of acrylamide compounds, revealing that those with furan rings exhibited enhanced antiproliferative effects against MCF-7 and HeLa cells due to increased cellular uptake and interaction with DNA .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of similar compounds indicated that the presence of halogen substituents significantly enhances activity against both gram-positive and gram-negative bacteria .
  • Mechanistic Insights :
    The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways, including those related to apoptosis and cell survival .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.